molecular formula C19H20N2O4 B11787261 Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11787261
M. Wt: 340.4 g/mol
InChI Key: OXDUCXXHTDPPJS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, which is further connected to a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxyaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives such as:

    Mebendazole: An antiparasitic drug used to treat worm infections.

    Albendazole: Another antiparasitic agent with a broad spectrum of activity.

    Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.

Uniqueness

What sets this compound apart is its unique substitution pattern on the phenyl ring, which can lead to distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Biological Activity

Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, a compound within the benzimidazole class, has garnered attention for its potential biological activities due to its unique chemical structure. This compound features an ethoxy and a methoxy group on the phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4, with a molecular weight of 340.4 g/mol. The compound contains a carboxylate functional group that can undergo various reactions, making it a candidate for further synthetic modifications aimed at enhancing biological activity.

Structural Features

FeatureDescription
Core Structure Benzimidazole ring fused with a phenyl group
Substituents Ethoxy and methoxy groups at para positions on the phenyl ring
Functional Group Carboxylate at the 6-position

Potential Activities

  • Anticancer Activity : Benzimidazole derivatives have been noted for their ability to inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antimicrobial Properties : The presence of the benzimidazole core is often linked to antimicrobial activity against bacteria and fungi.

Research Findings

In silico studies and docking experiments have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the structural features of the compound enhance its interaction with enzymes involved in disease pathways.

Case Studies

  • Inhibition of ALOX15 : Research on structurally similar imidazole compounds has demonstrated their potential as selective inhibitors of ALOX15, an enzyme involved in inflammatory processes. The presence of specific substituents was critical for their inhibitory potency .
  • Anticancer Activity Assessment : A study evaluated the anticancer effects of benzimidazole derivatives, revealing that modifications at the 6-position significantly influenced cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)23-3)18-20-14-8-6-13(10-15(14)21-18)19(22)25-5-2/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

OXDUCXXHTDPPJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OCC)OC

Origin of Product

United States

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